molecular formula C9H17NO2 B2553410 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol CAS No. 1784133-53-4

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

Cat. No. B2553410
M. Wt: 171.24
InChI Key: YMHUAOJVKFCXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a chemical compound with the molecular formula C9H17NO2 . The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Pyrrolidine .


Molecular Structure Analysis

The molecular structure of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol includes a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecule contains a five-membered ring and a six-membered ring . The functional groups present in the molecule include a secondary amine (aliphatic), a hydroxyl group, a primary alcohol, an ether (aliphatic), and a Pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-Oxa-4-azaspiro[4.5]decane, include a refractive index of 1.4830, a boiling point of 203-204 °C, and a density of 0.996 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activity

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol and its derivatives have been extensively studied for their potential in various pharmacological applications. A notable study involves the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were tested as antihypertensive agents. The research highlighted the synthesis of forty-three new compounds, with specific substitutions at the 8 position showing significant antihypertensive activity in spontaneous hypertensive rats. The study also explored the compounds' alpha-adrenergic blocking properties, suggesting potential applications in managing hypertension (Caroon et al., 1981).

Antitumor Activity

Another area of interest is the antitumor activity of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol derivatives. Research into novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer cells. This suggests that these compounds could be promising candidates for cancer therapy, with some derivatives showing exceptionally potent activity against specific cell lines (Yang et al., 2019).

Neuropharmacological Potential

The neuropharmacological potential of these compounds has also been investigated. A study on the novel spirocarbamate series of NPY Y5 antagonists revealed that certain 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have potent NPY Y5 antagonist activity. These compounds showed promising preclinical profiles for development, significantly inhibiting food intake induced by a Y5 selective agonist, which could have implications for conditions such as obesity (Leslie et al., 2010).

Synthetic Approaches

The synthesis of these compounds is of particular interest due to their complex structures and potential biological activities. A method for synthesizing 8-oxa-2-azaspiro[4.5]decane from readily available reagents highlights the accessibility of these compounds for further study. This synthesis route could facilitate the production of biologically active compounds for pharmacological research (Ogurtsov & Rakitin, 2020).

Safety And Hazards

The safety and hazards associated with a related compound, 1-Oxa-4-azaspiro[4.5]decane, include skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUAOJVKFCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1CO)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.